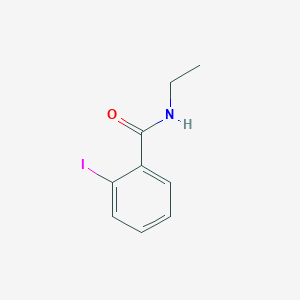

N-ethyl-2-iodobenzamide

Overview

Description

N-ethyl-2-iodobenzamide is a compound that is structurally related to various benzamide derivatives which have been studied for their potential applications in different fields, including medicine and materials science. Although the specific compound N-ethyl-2-iodobenzamide is not directly mentioned in the provided papers, the related compounds and their functionalities can give insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of benzamide derivatives often involves condensation reactions, as seen in the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, where condensation of 3-methoxybenzoic acid with an intermediate led to the formation of the title compound . Similarly, N-(2-diethylaminoethyl)-4-iodobenzamide was synthesized from a precursor in a multi-step process . These methods suggest that N-ethyl-2-iodobenzamide could also be synthesized through a multi-step reaction, starting from an appropriate iodobenzamide precursor and introducing the ethyl group through a nucleophilic substitution or amidation reaction.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as single-crystal X-ray diffraction, which provides information on the geometry around the metal center in metal complexes . For N-ethyl-2-iodobenzamide, we can infer that the iodine substituent would likely influence the electronic properties of the molecule and potentially its crystal structure.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions. For instance, the iodomethylate of N,N-dimethylthiobenzamide reacts with nucleophiles to yield different products depending on the nucleophile used . This suggests that N-ethyl-2-iodobenzamide could also undergo nucleophilic substitution reactions, potentially leading to a wide range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their functional groups. For example, the presence of an ethyl group can affect the lipophilicity of the compound, which is important for biological applications such as drug design . The iodine substituent in N-ethyl-2-iodobenzamide would likely contribute to its reactivity and could also affect its physical properties, such as melting point and solubility.

Scientific Research Applications

Breast Cancer Imaging

N-ethyl-2-iodobenzamide derivatives have been investigated for their potential in breast cancer imaging. A study by Caveliers et al. (2002) focused on a specific iodobenzamide, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), for visualizing primary breast tumors. This compound binds preferentially to sigma receptors, which are overexpressed in breast cancer cells, allowing for effective imaging of the tumors (Caveliers et al., 2002).

Melanoma Diagnosis

Another application is in malignant melanoma diagnosis. Auzeloux et al. (1999) synthesized a technetium-99m-labelled N-(diethylaminoethyl)benzamide and found it effective for melanoma diagnosis using SPECT imaging. This development offers a potential for non-invasive and effective diagnosis of melanoma (Auzeloux et al., 1999).

Sigma Receptor Binding Radioligand

John et al. (1999) investigated the use of a radioiodinated benzamide, N-[2-(1'-piperidinyl)ethyl]-3-iodo[125I]-4-methoxybenzamide (P[125I]MBA), as a sigma receptor binding radioligand for imaging breast cancer. This study indicated the potential of P[125I]MBA in imaging breast cancer, providing a noninvasive method to assess tumor proliferation (John et al., 1999).

CNS D-2 Dopamine Receptor Imaging

Iodobenzamide derivatives have been used for CNS D-2 dopamine receptor imaging. Kung et al. (1990) reported the use of iodine-123-IBZM in Phase I clinical studies, showing specific localization in the basal ganglia of the brain, which is relevant for investigating neurological conditions (Kung et al., 1990).

Tumor Proliferation Studies

Research by Zamora et al. (1998) evaluated the correlation between sigma ligand binding and tumor cell proliferation. They used N-[1'(2-piperidinyl)ethyl)-4-[I-125]-iodobenzamide (I-125-PAB) as a binding probe, finding a direct correlation between binding and the proliferative status of tumor cells. This suggests an up-regulation of sigma binding sites before mitosis, providing insights into tumor biology (Zamora et al., 1998).

Mechanism of Action

Target of Action

N-ethyl-2-iodobenzamide primarily targets sigma (σ) receptors . These receptors have been implicated in a myriad of cellular functions, biological processes, and diseases . They are frequently up-regulated in human cancer cells and tissues .

Mode of Action

N-ethyl-2-iodobenzamide, as a sigma receptor agonist, interacts with its targets, leading to a variety of changes. It has been observed to have similar inhibitory effects on small-cell lung cancer cells . The precise molecular mechanisms of sigma receptors and their involvement in cancer cell biology are still being elucidated .

Biochemical Pathways

They also play roles in motor, endocrine, and immune systems .

Pharmacokinetics

The compound’s molecular weight is 27509 g/mol , which may influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of N-ethyl-2-iodobenzamide’s action are primarily its antiproliferative effects, particularly on cancer cells . It may also affect other metastatic cellular behaviors such as adhesion, motility, and secretion .

properties

IUPAC Name |

N-ethyl-2-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO/c1-2-11-9(12)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTKZPJXRDJSEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

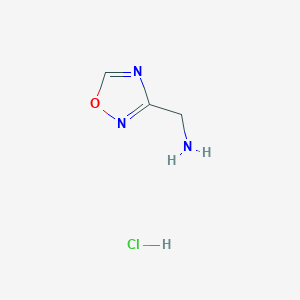

CCNC(=O)C1=CC=CC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313820 | |

| Record name | N-Ethyl-2-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41882-26-2 | |

| Record name | N-Ethyl-2-iodobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41882-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-2-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3021075.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B3021076.png)

![Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3021078.png)

![(4-Ethyl-5-m-tolyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B3021080.png)

![2-{[(2E)-3-Phenylprop-2-EN-1-YL]thio}nicotinic acid](/img/structure/B3021084.png)

![(2-oxo-2H-benzo[h]chromen-4-yl)acetic acid](/img/structure/B3021087.png)

![2-Oxabicyclo[4.2.0]octan-7-one](/img/structure/B3021092.png)

![1-Oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B3021096.png)

![2-Oxaspiro[4.6]undecane-1,3-dione](/img/structure/B3021098.png)